REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[CH:6]=[C:5]([CH3:11])[C:3]=1[OH:4].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:16][C:17]([CH3:21])=[CH:18][CH2:19]O>ClCCl>[CH3:16][C:17]1([CH3:21])[CH2:18][CH2:19][C:6]2[C:7](=[C:8]([CH3:9])[C:2]([CH3:1])=[C:3]([OH:4])[C:5]=2[CH3:11])[O:10]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
257 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C(=CC(=C1C)O)C
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C(=C(C(=C2CC1)C)O)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |